2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde
Description
In the intricate field of multi-step organic synthesis, the ability to selectively modify one part of a complex molecule while leaving other reactive sites untouched is paramount. This requires the strategic use of "protecting groups," temporary modifications that mask a functional group's reactivity. The compound 2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde is a prime example of this strategy, embodying the concept of a protected aldehyde synthon. Its structure contains a free acetaldehyde (B116499) moiety, which is available for chemical transformation, and a protected ketone functionality in the form of a 1,3-dioxolane (B20135) ring. This design allows for precise chemical reactions on the aldehyde group without interference from a second carbonyl group.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-7(3-4-8)9-5-6-10-7/h4H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBUECUWOUTIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCCO1)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542050 | |
| Record name | (2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76964-28-8 | |
| Record name | (2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 2 2 Ethyl 1,3 Dioxolan 2 Yl Acetaldehyde and Analogous 1,3 Dioxolane Protected Aldehydes
Classical Acetalization Reactions of Aldehydes with 1,2-Diols
The most traditional and direct route to 1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde with a 1,2-diol, such as ethylene (B1197577) glycol. wikipedia.org This equilibrium-driven process necessitates the removal of water to achieve high yields. organic-chemistry.org
Both Brønsted and Lewis acids are effective catalysts for dioxolane formation. organic-chemistry.orgwikipedia.org Brønsted acids, such as p-toluenesulfonic acid and sulfuric acid, are commonly used. organic-chemistry.orgrsc.org Lewis acids, including zinc chloride, ferric chloride, and various metal triflates, also efficiently promote the reaction. tandfonline.com The acid catalyst activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the diol. acs.org The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, cerium(III) trifluoromethanesulfonate (B1224126) has been used for the acetalization of hydroxyacetophenones. organic-chemistry.org
Table 1: Comparison of Various Acid Catalysts in Acetalization Reactions
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Brønsted Acids | p-Toluenesulfonic acid, Sulfuric acid organic-chemistry.orgrsc.org | Reflux in a solvent that allows for azeotropic water removal (e.g., toluene) | Readily available, inexpensive | Can be harsh for acid-sensitive substrates |
| Lewis Acids | ZnCl₂, FeCl₃, TiCl₄, Metal Triflates wikipedia.orgtandfonline.com | Varies from mild to harsh conditions, sometimes solvent-free | High efficiency, can offer chemoselectivity | Some are moisture-sensitive, may require inert atmosphere |
| Heterogeneous Catalysts | Montmorillonite (B579905) K10, Amberlyst 15® nih.govmdpi.com | Often requires heating | Easy to separate from the reaction mixture, reusable | May have lower activity than homogeneous catalysts |
A significant focus in synthetic chemistry is the development of mild and chemoselective methods that allow for the protection of aldehydes in the presence of other sensitive functional groups, such as ketones. organic-chemistry.org Various catalytic systems have been developed to achieve this selectivity. For example, anhydrous copper(II) sulfate (B86663) has been demonstrated as a mild and effective catalyst for the chemoselective dithioacetalization of aldehydes. tandfonline.com Similarly, a molecularly defined nickel(II) complex has been reported to catalyze the acetalization of aldehydes under neutral conditions, showing excellent functional group tolerance. researchgate.netresearchgate.net Other approaches include the use of iodine, which can catalyze acetalization under neutral conditions, and photochemical methods using catalysts like Eosin Y under visible light irradiation. organic-chemistry.orgorganic-chemistry.org These methods are particularly valuable when dealing with complex molecules containing multiple functional groups.
The choice of solvent can significantly impact the outcome of acetalization reactions. acs.org Traditionally, solvents like toluene (B28343) or benzene (B151609) are used to facilitate the removal of water via azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgmdpi.com However, due to the problematic nature of these solvents, greener alternatives such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been explored. mdpi.com These ethereal solvents form positive azeotropes with water, allowing for efficient removal under Dean–Stark conditions. mdpi.com
Besides azeotropic distillation, other water removal strategies include the use of dehydrating agents like trialkyl orthoformates or molecular sieves. organic-chemistry.org Anhydrous copper sulfate can also act as a dehydrating agent. tandfonline.com In some modern approaches, particularly those using deep eutectic solvents, the need for external water-removing techniques can be eliminated altogether. researchgate.netnih.gov
Table 2: Water Removal Strategies in Acetalization
| Strategy | Description | Examples of Reagents/Apparatus |
|---|---|---|
| Azeotropic Distillation | The solvent forms an azeotrope with water, which is continuously removed from the reaction mixture. | Toluene, Benzene, Cyclopentyl methyl ether (CPME) with a Dean-Stark apparatus. organic-chemistry.orgmdpi.com |
| Chemical Dehydration | A reagent is added to the reaction mixture that reacts with water as it is formed. | Trialkyl orthoformates, Anhydrous copper sulfate. organic-chemistry.orgtandfonline.com |
| Physical Sequestration | A substance is added that physically adsorbs water from the reaction mixture. | Molecular sieves. organic-chemistry.org |
Modern Synthetic Approaches to 1,3-Dioxolane (B20135) Systems
While classical acetalization remains a staple, modern synthetic chemistry has introduced innovative methods for constructing the 1,3-dioxolane ring system.
A notable modern approach is the tandem hydroformylation-acetalization of olefins. rsc.org This one-pot reaction combines the hydroformylation of an alkene to an aldehyde with its subsequent in-situ acetalization with a diol. researchgate.net This method is attractive for its atom economy and reduced number of purification steps. rsc.org For instance, a novel method for the synthesis of 2-ethyl-1,3-dioxolane (B3050401) from ethylene has been developed using a biphasic system with a rhodium-based catalyst. rsc.orgrsc.org This approach allows for easy separation and reuse of the catalyst. rsc.org The efficiency and selectivity of this tandem reaction can be influenced by factors such as pH, temperature, and the solvent system. rsc.org
The ring-opening of epoxides offers another pathway to 1,3-dioxolanes. science.gov This can be achieved through a Lewis acid-catalyzed reaction of epoxides with ketones or aldehydes. acs.org This method is particularly useful for constructing substituted dioxolanes. The reaction proceeds via nucleophilic attack on the epoxide, leading to the formation of the five-membered ring. science.gov For example, bismuth(III) compounds have been shown to efficiently catalyze the conversion of epoxides to 1,3-dioxolanes. acs.org This approach provides a valuable alternative to the traditional condensation reaction, especially when specific stereochemical outcomes are desired. mdpi.com
Transformations from Halogenated Acetaldehyde (B116499) Precursors
The synthesis of 1,3-dioxolanes from halogenated acetaldehyde precursors is a versatile method that allows for the introduction of the protected aldehyde functionality. One common approach involves the reaction of a 2-halomethyl-1,3-dioxolane with a suitable nucleophile to extend the carbon chain. For instance, 2-chloromethyl-1,3-dioxolane (B1265877) can serve as a key intermediate. This compound can be synthesized by reacting chloroacetaldehyde (B151913) with a diol like ethylene glycol.
Another strategy involves the halogenation of a vinyl ester, such as vinyl acetate, to produce a 1,2-dihaloethyl acetate. This intermediate is then reacted with a lower aliphatic diol, for example, ethylene glycol, to form the corresponding 2-halomethyl-1,3-cyclic acetal (B89532). This process offers a pathway to synthesize the core dioxolane structure from readily available starting materials.
While direct synthesis of 2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde from a halogenated precursor is not extensively detailed in the literature, analogous transformations provide a clear blueprint. The general principle involves the nucleophilic substitution of a halogen atom on a pre-formed dioxolane ring. For the target compound, this would conceptually involve a two-carbon homologation of a suitable 2-substituted-1,3-dioxolane.
The following table outlines representative transformations of halogenated precursors to 1,3-dioxolane derivatives, which are foundational for the synthesis of more complex structures like this compound.
Table 1: Synthesis of 1,3-Dioxolane Derivatives from Halogenated Precursors
| Precursor | Reagents | Product | Key Transformation |
| Chloroacetaldehyde | Ethylene Glycol, Acid Catalyst | 2-Chloromethyl-1,3-dioxolane | Acetalization |
| Vinyl Acetate | Cl₂, Ethylene Glycol | 2-Chloromethyl-1,3-dioxolane | Halogenation followed by Acetalization |
| 2-Halomethyl-1,3-dioxolane | Nucleophile (e.g., Grignard reagent) | 2-Alkyl-1,3-dioxolane | Nucleophilic Substitution |
Microwave-Assisted Synthesis of Dioxolane Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of 1,3-dioxolane synthesis, microwave irradiation offers a significant advantage over conventional heating methods by promoting rapid and uniform heating of the reaction mixture. This often leads to shorter reaction times and cleaner reaction profiles. ajrconline.org
The synthesis of 1,3-dioxolane derivatives under microwave irradiation typically involves the condensation of a carbonyl compound with a diol in the presence of a catalyst. Various catalysts, including solid acids and Lewis acids, have been employed to facilitate this transformation. The choice of catalyst can influence the reaction efficiency and selectivity.
For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of 3-oxopentanal with ethylene glycol under acidic catalysis. The microwave energy would be expected to drive the reaction to completion in a significantly shorter time frame compared to conventional heating.
Several studies have demonstrated the successful application of microwave irradiation for the synthesis of a variety of 1,3-dioxolane derivatives. For example, the condensation of aldehydes and ketones with diols has been efficiently carried out under solvent-free conditions, further enhancing the green credentials of this methodology. researchgate.net The following table summarizes various conditions reported for the microwave-assisted synthesis of analogous 1,3-dioxolane derivatives.
Table 2: Conditions for Microwave-Assisted Synthesis of 1,3-Dioxolane Derivatives
| Carbonyl Compound | Diol | Catalyst | Solvent | Microwave Power | Time | Yield | Reference |
| Various Aldehydes | Ethylene Glycol | Anhydrous CuSO₄ | - | 600W | 5-10 min | Moderate | semanticscholar.org |
| Mandelic Acid & Aldehydes/Ketones | - | Copper Sulfate | Solvent-free | Not specified | Not specified | Good | researchgate.net |
| Benzaldehyde | Ethylene Glycol | NaOH | - | Not specified | 2 min | 98% | semanticscholar.org |
| 2-Acetyl Heterocyclic Derivatives | - | Aqueous KOH | - | 180W | 2-6 min | High |
Optimization Strategies for Yield and Purity in 1,3-Dioxolane Synthesis
Achieving high yield and purity is a central goal in the synthesis of 1,3-dioxolanes, including this compound. Several strategies can be employed to optimize the outcome of these reactions.
One effective approach is the use of reactive distillation. scispace.comglobethesis.com This technique combines chemical reaction and distillation in a single unit. For the synthesis of 1,3-dioxolanes, which is typically an equilibrium-limited reaction involving the removal of water, reactive distillation can significantly drive the equilibrium towards the product side by continuously removing water from the reaction mixture. This can lead to a substantial increase in the yield of the desired dioxolane. scispace.comglobethesis.com For instance, a yield of 0.995 for 1,3-dioxolane has been reported using this method, followed by pressure-swing distillation to achieve a purity of 99.9 wt %. scispace.com
The choice of catalyst is also crucial for optimizing the synthesis. While traditional Brønsted acids are effective, they can sometimes lead to side reactions and purification challenges. The use of solid acid catalysts, such as montmorillonite K-10, can offer advantages in terms of ease of separation and potential for recycling. researchgate.net Furthermore, the use of specific ionic liquids as catalysts has been shown to provide stable performance, require smaller quantities, exhibit less corrosion, and be more environmentally friendly, resulting in products with fewer impurities and higher yields.
Finally, the removal of byproducts is a key consideration for improving purity. In some syntheses, such as the transacetalization of solketal, stripping the byproduct acetone (B3395972) from the reaction zone has been demonstrated to increase the product yield to as high as 97-98% in a one-pot synthesis, thereby minimizing the need for further purification. researchgate.net
The following table provides a summary of optimization strategies and their impact on the synthesis of 1,3-dioxolanes.
Table 3: Optimization Strategies for 1,3-Dioxolane Synthesis
| Strategy | Method | Effect on Yield and Purity | Reference |
| Equilibrium Shift | Reactive Distillation | Significantly increases yield by continuous removal of water. | scispace.comglobethesis.com |
| Catalysis | Solid Acid Catalysts (e.g., Montmorillonite K-10) | Facilitates easier catalyst separation and improves purity. | researchgate.net |
| Catalysis | Ionic Liquids | Leads to higher yields and fewer impurities with an environmentally friendly profile. | |
| Reaction Conditions | Use of Activating Agents (e.g., Trimethyl Orthoformate) | Improves yields and shortens reaction times, especially for hindered substrates. | nih.gov |
| Reaction Conditions | Addition of Ethanol | Increases reaction rate and yield through hemiacetal formation. | researchgate.net |
| Byproduct Removal | Stripping of Volatile Byproducts | Increases product yield significantly, minimizing the need for purification. | researchgate.net |
Reactivity and Mechanistic Transformations of 2 2 Ethyl 1,3 Dioxolan 2 Yl Acetaldehyde
Chemical Stability and Selectivity in Multistep Organic Synthesis
The 1,3-dioxolane (B20135) group in 2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde imparts significant stability under a variety of reaction conditions, making it a robust protecting group for the aldehyde functionality. This stability is a cornerstone of its utility in synthetic chemistry, enabling chemists to perform a wide range of reactions on other parts of a molecule.
Deprotection Strategies for the 1,3-Dioxolane Moiety
The removal of the 1,3-dioxolane protecting group is a critical step to regenerate the aldehyde functionality. A variety of methods have been developed to achieve this deprotection, ranging from classical acid-catalyzed hydrolysis to milder, more selective catalytic systems.
Acid-Catalyzed Hydrolysis and Transacetalization Methods
The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. oakland.edumasterorganicchemistry.com This process involves the treatment of the acetal (B89532) with an aqueous acid, which protonates one of the oxygen atoms of the dioxolane ring, initiating a cascade of reactions that ultimately leads to the release of the aldehyde and ethylene (B1197577) glycol.
Table 1: Common Acidic Conditions for 1,3-Dioxolane Deprotection
| Reagent | Solvent | Conditions | Reference |
|---|---|---|---|
| Acetic Acid/Water | THF | -5 °C, 48 h | tcichemicals.com |
| Hydrochloric Acid | Water | Ambient | google.com |
Transacetalization is another acid-catalyzed method for deprotection, which involves the exchange of the protecting group with a ketone, typically acetone (B3395972), in the presence of an acid catalyst. organic-chemistry.org This method is often advantageous as it can be performed under anhydrous conditions.
Neutral and Advanced Catalytic Deprotection Methodologies
To overcome the limitations of acidic deprotection, particularly in the presence of other acid-sensitive functional groups, several neutral and advanced catalytic methods have been developed. These methods offer greater chemoselectivity and milder reaction conditions.
Iodine-Based Catalysis: Molecular iodine in acetone has been shown to be a highly efficient and chemoselective catalyst for the deprotection of acetals and ketals under neutral conditions. oakland.edu This method is rapid and tolerates a wide range of sensitive functional groups, including double bonds, hydroxyl groups, and tert-butyl ethers. oakland.edu
Cerium(III) Triflate: Catalytic amounts of cerium(III) triflate in wet nitromethane (B149229) provide a mild and chemoselective method for the cleavage of acetals and ketals at nearly neutral pH. oakland.edugoogle.com This procedure is particularly attractive for multi-step syntheses due to its high yields and selectivity. oakland.edu
Other Lewis Acid Catalysts: A variety of other Lewis acids have been employed for the deprotection of 1,3-dioxolanes under mild conditions. These include indium(III) trifluoromethanesulfonate (B1224126) in acetone and erbium(III) triflate in wet nitromethane. oakland.edu
Table 2: Selected Neutral and Advanced Catalytic Deprotection Methods
| Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|
| Iodine (10 mol%) | Acetone | Room Temperature, minutes | oakland.edu |
| Cerium(III) triflate | Wet Nitromethane | Room Temperature | oakland.edugoogle.com |
| Indium(III) trifluoromethanesulfonate | Acetone | Room Temperature or Microwave | oakland.edu |
Chemoselective Deprotection in the Presence of Other Protecting Groups
A key challenge in complex organic synthesis is the selective removal of one protecting group in the presence of others. The development of mild deprotection methods for 1,3-dioxolanes has enabled a high degree of chemoselectivity.
For instance, the use of cerium(III) triflate allows for the deprotection of acetals in the presence of other protecting groups such as THP, trityl (Tr), benzyl (B1604629) (Bn), p-methoxybenzyl (p-MBn), and various silyl (B83357) ethers like TBDMS and TMDPS. google.com Similarly, deprotection with molecular iodine in acetone is compatible with tert-butyl ethers and ketoximes. oakland.edu
The selective deprotection often relies on the subtle differences in the lability of the protecting groups under specific reaction conditions. For example, while both acetals and silyl ethers can be acid-labile, conditions can often be fine-tuned to cleave one selectively over the other. The use of very gentle Lewis acids or neutral catalytic systems provides a powerful tool for achieving such selective transformations.
Reactions Involving the Latent Aldehyde Functionality of this compound
The structure of this compound contains a 1,3-dioxolane ring, which serves as a protecting group for an aldehyde functional group. This protection strategy is crucial in multistep syntheses where the aldehyde's reactivity needs to be masked while other transformations are carried out. libretexts.orgchemistrysteps.com The dioxolane ring is stable in neutral to strongly basic environments, making it an excellent choice for protecting aldehydes and ketones from nucleophilic attack or reduction. libretexts.orglibretexts.org The reactivity of the compound can be broadly categorized into two pathways: reactions that occur after the removal of the protecting group to reveal the aldehyde, and reactions that leverage the acidity of the alpha-carbon while the aldehyde remains protected.
Nucleophilic Additions Post-Deprotection
The primary role of the 1,3-dioxolane group is to act as a temporary mask for the aldehyde. The removal of this protecting group, or deprotection, is typically achieved through acid-catalyzed hydrolysis. chemistrysteps.comwikipedia.org Treatment with aqueous acid efficiently cleaves the acetal, regenerating the parent carbonyl compound. In the case of this compound, deprotection yields 3-oxopentanal.
Once the aldehyde functionality is unmasked, it becomes susceptible to a wide array of classic nucleophilic addition reactions. This two-step sequence—protection, reaction at another site, and deprotection—allows for selective transformations that would otherwise be impossible. chemistrysteps.com For instance, if the parent molecule contained an ester group in addition to the aldehyde, the more reactive aldehyde could be protected, allowing a Grignard reagent to react selectively with the ester. libretexts.orglibretexts.org Following this, deprotection would reveal the aldehyde, now available for further modification.
Common nucleophilic additions that can be performed on the regenerated 3-oxopentanal include:
Grignard Reactions: Addition of organomagnesium halides (R-MgX) to form secondary alcohols.
Wittig Reactions: Reaction with phosphorus ylides (Ph₃P=CHR) to form alkenes.
Reductions: Use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) to produce the corresponding primary alcohol, 3-hydroxypentanal.
Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) to form a cyanohydrin.
The following table summarizes potential nucleophilic addition reactions on 3-oxopentanal after deprotection.
| Reaction Type | Nucleophile/Reagent | General Product Structure |
| Grignard Addition | R-MgX, then H₃O⁺ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reduction | NaBH₄ | Primary Alcohol |
| Organolithium Addition | R-Li, then H₃O⁺ | Secondary Alcohol |
| Acetal Formation | R'OH, H⁺ | Acetal |
Alpha-Carbon Reactivity of the Acetal-Protected Aldehyde
While the acetal group is inert to bases, the protons on the carbon atom adjacent to the protected carbonyl group (the α-carbon) retain their acidity. lumenlearning.com This allows for the formation of an enolate ion under strongly basic conditions without disturbing the 1,3-dioxolane ring. The use of a strong, sterically hindered, non-nucleophilic base, such as lithium diisopropylamide (LDA), is ideal for this purpose as it quantitatively deprotonates the α-carbon without attacking the acetal. lumenlearning.compressbooks.pub
The resulting enolate is a potent carbon nucleophile and can participate in SN2 reactions with various electrophiles, most commonly primary alkyl halides. libretexts.orglibretexts.org This α-alkylation reaction is a powerful tool for carbon-carbon bond formation, enabling the extension of the carbon chain at the position adjacent to the latent aldehyde. lumenlearning.com The reaction is subject to the typical constraints of SN2 reactions; primary and methyl halides are excellent substrates, secondary halides react more slowly, and tertiary halides are unsuitable due to competing elimination reactions. pressbooks.publibretexts.org
This methodology allows for modification of the carbon skeleton prior to the unmasking of the aldehyde. After the α-alkylation step, the acetal protecting group can be removed via acid hydrolysis to reveal a new, more complex α-substituted aldehyde.
The table below illustrates the α-alkylation process.
| Step | Reagents | Intermediate/Product | Description |
| 1. Enolate Formation | Lithium Diisopropylamide (LDA) in THF, -78 °C | Enolate Anion | A strong base removes a proton from the α-carbon. lumenlearning.com |
| 2. Alkylation | Alkyl Halide (R-X) | α-Alkylated Acetal | The enolate acts as a nucleophile in an SN2 reaction. libretexts.orglibretexts.org |
| 3. Deprotection | Aqueous Acid (e.g., H₃O⁺) | α-Alkylated Aldehyde | Hydrolysis of the acetal regenerates the aldehyde functionality. chemistrysteps.com |
Ring-Opening Reactions of the 1,3-Dioxolane Ring
The cleavage of the 1,3-dioxolane ring is a fundamental aspect of its reactivity, serving not only as a deprotection strategy but also as a pathway to other functional groups through various chemical and photochemical methods.
Chemically-Induced Cleavage and Rearrangements
The most prevalent chemically-induced cleavage of 1,3-dioxolanes is acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion intermediate. acs.orgsci-hub.se This intermediate is then attacked by water, ultimately leading to the regeneration of the aldehyde and ethylene glycol. The rate-determining step of this process can shift depending on the pH and buffer concentration. acs.orgsci-hub.se
Beyond simple hydrolysis, the dioxolane ring can be opened under different conditions to yield products other than the parent aldehyde.
Reductive Cleavage: Treatment with a combination of a Lewis acid and a hydride source, such as LiAlH₄-AlCl₃ or diisobutylaluminium hydride (DIBALH), can reductively open the acetal ring. researchgate.net This process typically yields a hydroxy ether. The regioselectivity of the cleavage (i.e., which C-O bond breaks) is influenced by the reagents and the substrate's steric and electronic properties. researchgate.net
Oxidative Cleavage: The ring can be opened oxidatively using reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netorganic-chemistry.org This type of reaction can lead to the formation of a glycol monoester.
Rearrangements involving the 1,3-dioxolane ring are also possible, often under protic conditions, which can lead to the formation of alternative heterocyclic structures. thieme-connect.de
Photochemical Strategies for Dioxolane Ring Opening
Photochemical methods offer an alternative, often milder, approach to manipulating acetal groups. While the photochemical formation of acetals using visible light and a photocatalyst like Eosin Y under neutral conditions has been documented, similar principles can be applied to induce ring-opening. organic-chemistry.org
Photocleavage of acetals can proceed through different mechanisms, such as photoinduced electron transfer or hydrogen atom abstraction, depending on the specific conditions and photosensitizers used. rsc.org These processes generate radical intermediates that can undergo fragmentation, leading to the opening of the dioxolane ring. Such strategies are part of a growing field focused on using light to control chemical reactions, offering potential advantages in selectivity and reaction conditions over traditional chemical methods.
Regio- and Stereoselective Aspects of Ring-Opening Reactions
When the 1,3-dioxolane ring or the attached substituents contain stereocenters, the regio- and stereochemical outcome of the ring-opening reaction becomes critically important. The cleavage of an unsymmetrical acetal can, in principle, lead to two different regioisomers.
The regioselectivity of reductive ring-opening is often dictated by the coordination of the Lewis acid and the subsequent hydride delivery. researchgate.net For example, cleavage often occurs to produce the more stable carbocation intermediate, or alternatively, hydride attack may occur at the less sterically hindered carbon atom. researchgate.net
Stereoselectivity is paramount in asymmetric synthesis. The opening of a chiral dioxolane can proceed with either retention or inversion of configuration. Studies on related chiral acetals have shown that the stereochemical outcome can be controlled by the choice of Lewis acid, which influences the conformation of the intermediate Lewis acid-acetal complex. acs.org The stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate, generated through alkene oxidation, has been shown to produce substituted dioxolanes with high stereocontrol. nih.govmdpi.com The inherent stereochemistry of the ring and its substituents can effectively direct an incoming nucleophile, leading to a highly stereoselective transformation. mdpi.comresearchgate.net
The table below summarizes key factors influencing the selectivity of these reactions.
| Factor | Influence on Regio/Stereoselectivity | Example |
| Lewis Acid | Coordinates to a specific oxygen, directing the C-O bond cleavage. researchgate.net | Chelation control can favor the cleavage of a specific bond. |
| Hydride Reagent | Steric bulk can influence the site of nucleophilic attack. researchgate.net | DIBALH may attack the less hindered position. |
| Substrate Stereochemistry | Existing stereocenters can direct the reaction pathway. acs.org | A chiral diol backbone can lead to asymmetric induction. |
| Reaction Conditions | Temperature and solvent can affect transition state energies. mdpi.com | Lower temperatures often lead to higher diastereoselectivity. |
Strategic Applications of 2 2 Ethyl 1,3 Dioxolan 2 Yl Acetaldehyde As a Versatile Synthon
Role in the Synthesis of Complex Heterocyclic Scaffolds
2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde serves as a valuable starting material in the construction of various complex heterocyclic frameworks. The inherent reactivity of the aldehyde functional group, coupled with the stability of the dioxolane protecting group, allows for its strategic incorporation into diverse synthetic pathways. While direct participation in classic named reactions like the Pictet-Spengler or Hantzsch synthesis is not extensively documented in readily available literature, its utility is evident in more tailored synthetic approaches.
The aldehyde moiety can readily undergo condensation reactions with a variety of nucleophiles, including amines, hydrazines, and hydroxylamines, to form imines, hydrazones, and oximes, respectively. These intermediates can then undergo subsequent intramolecular cyclization reactions to afford a range of nitrogen-containing heterocycles. For instance, reaction with a substituted hydrazine followed by acid-catalyzed cyclization and deprotection could theoretically lead to the formation of pyrazole derivatives. Similarly, condensation with a β-amino ketone could provide access to dihydropyridine scaffolds, which are precursors to pyridines.
Furthermore, the aldehyde can be a key component in the synthesis of oxygen-containing heterocycles. For example, its reaction with a Wittig reagent could introduce a double bond, which could then participate in an intramolecular hetero-Diels-Alder reaction to form pyran-based structures. Additionally, the aldehyde can be oxidized to the corresponding carboxylic acid, which can then be used in esterification or amidation reactions to build more complex acyclic precursors for subsequent cyclization into lactones or lactams.
The synthesis of furan derivatives from related dioxolane-containing compounds has been reported, suggesting a potential pathway for this compound. For example, formylfurancarboxylates react with ethylene (B1197577) glycol to form (1,3-dioxolan-2-yl)furancarboxylates researchgate.net. This indicates that the aldehyde functionality of the target compound could potentially react with appropriate reagents to form a furan ring, which is a common core in many natural products and pharmaceuticals.
Utilization in Stereoselective Synthesis as a Precursor for Chiral Building Blocks
The prochiral center adjacent to the aldehyde group in this compound makes it an attractive substrate for stereoselective transformations, enabling its use as a precursor for valuable chiral building blocks. Enantioselective additions to the aldehyde carbonyl group are a primary strategy for introducing chirality.
One of the most powerful methods for achieving this is the asymmetric aldol (B89426) reaction. By employing chiral auxiliaries, catalysts, or reagents, the reaction of the enolate derived from this compound with another aldehyde or ketone can proceed with high diastereoselectivity and enantioselectivity. This approach allows for the controlled formation of new stereocenters, leading to the synthesis of optically active β-hydroxy aldehydes. These products are versatile chiral building blocks that can be further elaborated into a wide array of complex molecules, including polyketides and other natural products.
For example, studies on the diastereoselectivity of aldol reactions with various enolates of a structurally similar compound, 6-(2-ethyl-1,3-dioxolan-2-yl)-5-hydroxy-4-methylheptan-3-one, have been reported. These investigations explored the use of boron and lithium enolates, demonstrating the feasibility of controlling the stereochemical outcome of such reactions.
Furthermore, the aldehyde can be a substrate for other asymmetric transformations, such as enantioselective allylation or propargylation reactions. These reactions, often catalyzed by chiral Lewis acids or organocatalysts, introduce an allyl or propargyl group, respectively, at the carbonyl carbon with high enantiomeric excess. The resulting homoallylic or homopropargylic alcohols are valuable chiral synthons that can be converted into a variety of other functional groups and stereochemical arrangements.
The dioxolane moiety in these chiral building blocks serves as a stable protecting group for a latent ketone functionality. This allows for selective manipulation of other parts of the molecule without affecting the protected carbonyl group. Subsequent deprotection under acidic conditions reveals the ketone, providing another handle for further synthetic transformations.
Integration into Multistep Total Syntheses
The structural features of this compound, particularly the presence of a reactive aldehyde and a protective dioxolane group, make it a useful intermediate in the multistep total synthesis of complex natural products. The dioxolane serves as a robust protecting group for a carbonyl functionality, which can be unmasked at a later stage of the synthesis.
While a direct and detailed account of the integration of this compound in a published total synthesis is not readily found, the strategic use of analogous acetaldehyde (B116499) acetals is well-documented. For instance, acetaldehyde acetal (B89532) compounds are utilized as intermediates in the synthesis of substituted 1,3-dioxolanes, which are key components of certain nucleoside analogues with antiviral activity.
In a broader context, the aldehyde functionality can be used to build key carbon-carbon bonds early in a synthetic sequence. For example, it can undergo Wittig or Horner-Wadsworth-Emmons reactions to introduce unsaturation, or it can be subjected to Grignard or organolithium additions to extend the carbon chain. The resulting product, with the protected carbonyl group intact, can then be carried through several synthetic steps before the final deprotection and elaboration of the unmasked carbonyl.
An example of the strategic use of a related dioxolane-protected aldehyde can be seen in synthetic studies towards lathyrane diterpenes. In these syntheses, complex fragments are often assembled, and the protected aldehyde allows for the selective reaction of other functional groups present in the molecule.
The stability of the dioxolane group to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing conditions, is a key advantage. It allows for a high degree of flexibility in the design of the synthetic route. Deprotection is typically achieved under mild acidic conditions, which is compatible with many other functional groups.
Contributions to Tandem and Cascade Reaction Sequences
The bifunctional nature of this compound, possessing both an electrophilic aldehyde center and a latent carbonyl group, makes it a suitable candidate for incorporation into tandem and cascade reaction sequences. These one-pot transformations, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy.
While specific, documented examples of tandem or cascade reactions initiated by this compound are not prevalent in the reviewed literature, its structure lends itself to such synthetic strategies. For instance, a reaction sequence could be initiated by the reaction of the aldehyde with a suitable nucleophile, which in turn generates a new functionality that can participate in a subsequent intramolecular reaction.
A hypothetical example could involve the condensation of the aldehyde with an amino-ester to form an enamine. This enamine could then act as a nucleophile in an intramolecular Michael addition to an appropriately positioned electron-deficient alkene within the same molecule, leading to the formation of a cyclic structure in a single operation.
The dioxolane protecting group can also play a role in directing or participating in cascade sequences. For example, under certain conditions, the dioxolane ring could be opened to reveal the diol and the ketone, which could then participate in subsequent reactions.
The development of novel one-pot multicomponent reactions often relies on the clever use of starting materials that can participate in multiple transformations. The reactivity of the aldehyde group in this compound makes it a prime candidate for such reactions. For example, in a Hantzsch-like pyridine synthesis, this aldehyde could react with a β-ketoester and a nitrogen source to construct the dihydropyridine core in a single step. Although not explicitly reported for this specific aldehyde, the general Hantzsch reaction is a classic example of a multicomponent reaction that leads to heterocyclic scaffolds.
Catalytic Approaches in the Chemical Transformations of 2 2 Ethyl 1,3 Dioxolan 2 Yl Acetaldehyde
Organocatalysis in Reactions Involving the Acetal (B89532) and Aldehyde Moieties
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free approach to activating the functional groups of 2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde. The aldehyde group is a primary target for organocatalytic activation, typically through the formation of reactive intermediates such as enamines or iminium ions. These intermediates can then participate in a variety of subsequent reactions.
For instance, secondary amines like proline and its derivatives can catalyze aldol (B89426) reactions, Mannich reactions, and Michael additions by activating the aldehyde through enamine formation. In the context of this compound, this would involve the reaction of the aldehyde with a nucleophile, leading to the formation of a new carbon-carbon bond at the α-position to the carbonyl group. The dioxolane moiety, being generally stable under these mild conditions, would remain intact, serving as a protecting group for the ketone precursor.
A significant advantage of organocatalysis is the ability to achieve high levels of stereocontrol, leading to the synthesis of chiral molecules. Chiral organocatalysts, such as derivatives of proline or cinchona alkaloids, can induce enantioselectivity in reactions involving the aldehyde functionality of this compound. nih.gov
For example, the asymmetric α-functionalization of the aldehyde can be achieved using chiral secondary amine catalysts. These catalysts form a chiral enamine intermediate, which then reacts with an electrophile from one face preferentially, leading to an excess of one enantiomer of the product. Similarly, asymmetric formal [3+2] cycloaddition reactions, catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts, can be envisioned for the synthesis of chiral 1,3-dioxolanes from aldehydes. nih.gov Although not specifically demonstrated on this compound, the principles of these reactions are broadly applicable to aldehydes.
Table 1: Examples of Organocatalytic Asymmetric Reactions Applicable to Aldehydes
| Reaction Type | Catalyst Type | Potential Product from this compound |
| Aldol Reaction | Chiral Proline Derivative | Enantioenriched β-hydroxy aldehyde |
| Mannich Reaction | Chiral Diamine | Enantioenriched β-amino aldehyde |
| Michael Addition | Chiral Diarylprolinol Silyl (B83357) Ether | Enantioenriched γ-keto aldehyde |
| Formal [3+2] Cycloaddition | Cinchona-Alkaloid-Thiourea | Chiral spiro-dioxolane derivative |
Lewis Acid Catalysis in Dioxolane Chemistry
Lewis acids are electron pair acceptors that can activate the dioxolane ring of this compound towards nucleophilic attack. The oxygen atoms of the dioxolane can coordinate to the Lewis acid, making the acetal carbon more electrophilic and susceptible to cleavage. organic-chemistry.org This strategy is commonly employed for the deprotection of the dioxolane to reveal the parent carbonyl compound.
A variety of Lewis acids, ranging from metal triflates (e.g., Sc(OTf)₃, Y(OTf)₃) to boron trihalides (e.g., BF₃·OEt₂), can be used for this purpose. rsc.orgorganic-chemistry.org The choice of Lewis acid and reaction conditions can influence the efficiency and selectivity of the deprotection. For instance, milder Lewis acids might be employed to selectively cleave the dioxolane in the presence of other sensitive functional groups.
Beyond deprotection, Lewis acid catalysis can also facilitate the rearrangement or transformation of the dioxolane ring itself. For example, in the presence of a strong Lewis acid, the dioxolane could potentially undergo ring-opening followed by reaction with an internal or external nucleophile.
Photoredox Catalysis for Acetal Formation and Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. ethz.ch This methodology can be applied to both the formation and transformation of acetals, including the dioxolane moiety of this compound.
One potential application is the generation of a dioxolanyl radical. Through a single-electron transfer (SET) process, a photocatalyst can abstract a hydrogen atom from the dioxolane ring, leading to the formation of a radical intermediate. This radical can then engage in various carbon-carbon or carbon-heteroatom bond-forming reactions. For example, the conjugate addition of a dioxolanyl radical to an electron-deficient olefin can be achieved using carbon nitride as a photocatalyst. ethz.ch
Furthermore, photoredox catalysis can be merged with other catalytic modes, such as transition metal catalysis, in a dual catalytic system. princeton.edu This approach, termed metallaphotoredox catalysis, could enable novel transformations of this compound by combining the radical-generating capability of photoredox catalysis with the bond-forming prowess of transition metals.
Heterogeneous Catalysis in Dioxolane Synthesis and Cleavage
Heterogeneous catalysts, which exist in a different phase from the reactants, offer several advantages, including ease of separation, reusability, and potential for continuous flow processes. In the context of this compound, heterogeneous catalysts can be employed for both the synthesis (acetalization) and cleavage (deacetalization) of the dioxolane ring.
For the synthesis of dioxolanes, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, or clays (B1170129) can be used to catalyze the reaction between a diol and a carbonyl compound. researchgate.net These catalysts provide acidic sites for the activation of the carbonyl group and facilitate the removal of water, driving the reaction to completion.
Stereochemical Control and Asymmetric Synthesis Involving 2 2 Ethyl 1,3 Dioxolan 2 Yl Acetaldehyde
Diastereoselective and Enantioselective Formation of 1,3-Dioxolanes
The creation of chiral 1,3-dioxolanes from prochiral aldehydes or ketones is a cornerstone of asymmetric synthesis. The stereochemistry at the C2 position of the dioxolane ring, as well as at any pre-existing stereocenters in the aldehyde or diol, can be controlled with a high degree of precision using various catalytic and stoichiometric approaches.
A notable strategy for the asymmetric synthesis of 1,3-dioxolanes is the use of organocatalytic formal [3+2] cycloaddition reactions. For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been successfully employed in the reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes, proceeding through hemiacetal intermediates to yield highly substituted and chiral 1,3-dioxolanes. nih.gov Another powerful method involves a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, which proceeds via a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate. The stereoselective trapping of this cation dictates the final stereochemistry of the substituted dioxolane product. mdpi.com
Application of Chiral Auxiliaries in Dioxolane Chemistry
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of dioxolane chemistry, a chiral auxiliary can be part of the aldehyde or, more commonly, the diol component. While the direct use of a chiral auxiliary attached to a molecule like 2-(2-ethyl-1,3-dioxolan-2-yl)acetaldehyde for the formation of the dioxolane ring itself is less common, the principle is well-established in asymmetric synthesis. For example, chiral auxiliaries such as oxazolidinones, popularized by David A. Evans, are widely used to control the stereochemistry of aldol (B89426) reactions, which can be used to elaborate the side chain of our target molecule. researchgate.net
The general principle involves attaching a chiral auxiliary to a precursor molecule, performing a diastereoselective reaction, and then removing the auxiliary to reveal the enantiomerically enriched product. Common chiral auxiliaries derived from natural sources include amino acids, terpenes (like camphor), and hydroxy acids. researchgate.net
| Chiral Auxiliary Type | Common Examples | Typical Application |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Asymmetric Aldol Reactions, Alkylations |
| Camphorsultam | (1S)-(+)-Camphor-10-sulfonic acid derived sultams | Asymmetric Diels-Alder, Michael Additions |
| Ephedrine Derivatives | (1R,2S)-(-)-Ephedrine | Asymmetric Alkylations, Reductions |
| BINOL | (R)-(+)-1,1'-Bi(2-naphthol) | Chiral Ligand for Lewis Acids |
Interactive Data Table: Examples of Chiral Auxiliaries
Note: This table provides general examples of chiral auxiliaries and their applications, illustrating the principle of auxiliary-controlled stereoselection.
Chiral Diol-Based Approaches for Optically Active Acetals
A more direct and widely utilized strategy for creating optically active acetals, including derivatives of this compound, is the reaction of the corresponding aldehyde with a chiral, non-racemic diol. This process, known as asymmetric acetalization, transfers the chirality of the diol to the newly formed stereocenter at the C2 position of the dioxolane ring.
C₂-symmetric diols, such as those derived from tartaric acid (e.g., TADDOLs) or 1,1'-bi-2-naphthol (B31242) (BINOL), are particularly effective. Their defined stereochemistry creates a chiral pocket that forces the incoming aldehyde to adopt a specific orientation, leading to the preferential formation of one diastereomer of the acetal (B89532). acs.org The diastereoselectivity of this process is influenced by factors such as the structure of the diol and the aldehyde, the reaction conditions, and the catalyst used.
Stereochemical Outcome in Dioxolane Ring-Opening Reactions
The stereochemical integrity of the dioxolane ring and its substituents is crucial, and understanding the stereochemical outcome of its cleavage is vital for synthetic planning. Ring-opening reactions of 1,3-dioxolanes typically occur under acidic conditions and proceed through an oxocarbenium ion intermediate.
Asymmetric Induction at the Alpha-Carbon of the Aldehyde Component
The dioxolane moiety in this compound can serve as a stereodirecting group to control the formation of new stereocenters at the α-carbon of the acetaldehyde (B116499) side chain. This is particularly relevant in reactions such as aldol additions, alkylations, and Michael additions, where an enolate is formed from the aldehyde.
A seminal study investigated the diastereoselectivities of aldol reactions of various enolates derived from a chiral ethyl ketone bearing the 2-(2-ethyl-1,3-dioxolan-2-yl) moiety. Specifically, the reactions of 5-O-protected derivatives of 6-(2-ethyl-1,3-dioxolan-2-yl)-5-hydroxy-4-methylheptan-3-one with 2-methylpropanal were systematically examined. researchgate.net This study provides a clear example of 1,3-asymmetric induction, where the stereocenter at C5 influences the stereochemical outcome of the reaction at C3.
The diastereoselectivity was found to be highly dependent on the geometry of the enolate ((E) vs. (Z)), the nature of the metal counterion (Boron vs. Lithium vs. Titanium), and the protecting group on the C5 hydroxyl. This demonstrates that the dioxolane-containing fragment, in conjunction with other chiral elements in the molecule, exerts significant control over the approach of the electrophile to the enolate. researchgate.net
For example, the (E)-enol dicyclohexylborinates and (Z)-enol 9-BBN borinates showed varying degrees of diastereofacial selectivity. Plausible transition state models were proposed to rationalize the observed stereochemical outcomes, highlighting the complex interplay of steric and electronic factors. researchgate.net The results from this study underscore the utility of the dioxolane group as a component in a chiral molecule to direct the formation of new stereocenters with high fidelity.
| Enolate Type | Aldehyde | Major Adduct Stereochemistry | Diastereomeric Ratio (d.r.) |
| (E)-enol dicyclohexylborinate | 2-Methylpropanal | Varies with substrate stereochem. | Ranged from low to high |
| (Z)-enol 9-BBN borinate | 2-Methylpropanal | Varies with substrate stereochem. | Ranged from low to high |
| Li (E)-enolate | 2-Methylpropanal | Varies with substrate stereochem. | Ranged from low to high |
| Li (Z)-enolate | 2-Methylpropanal | Varies with substrate stereochem. | Ranged from low to high |
| Ti(IV) (Z)-enolate | 2-Methylpropanal | Varies with substrate stereochem. | Ranged from low to high |
Interactive Data Table: Diastereoselectivity in Aldol Reactions of a 2-(2-Ethyl-1,3-dioxolan-2-yl) Containing Ketone researchgate.net
Note: This table summarizes the general findings that diastereoselectivity is highly dependent on the specific substrate stereoisomer and the type of enolate used in the aldol reaction with 2-methylpropanal. The original research provides detailed data for numerous diastereomers.
Advanced Mechanistic and Computational Studies on 2 2 Ethyl 1,3 Dioxolan 2 Yl Acetaldehyde Reactions
Elucidation of Reaction Pathways and Transition States in Dioxolane Chemistry
The chemistry of dioxolanes, including 2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde, is centrally defined by the acid-catalyzed formation and cleavage of the five-membered ring. The generally accepted mechanism for the hydrolysis of acetals, which is the reverse of their formation, involves a multi-step pathway. The reaction commences with the protonation of one of the dioxolane oxygen atoms, which enhances its leaving group ability. nih.gov This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is a key species that dictates the subsequent steps of the reaction.
Furthermore, the reaction can proceed through different stereochemical pathways, leading to either retention or inversion of configuration at the acetal (B89532) carbon. The elucidation of these pathways and the associated transition states provides a comprehensive understanding of the factors controlling the selectivity of dioxolane reactions.
Density Functional Theory (DFT) Calculations for Mechanistic Insights
Density Functional Theory (DFT) has proven to be an invaluable computational tool for gaining deep mechanistic insights into the reactions of dioxolanes. nih.gov DFT calculations enable the accurate determination of the electronic structure, geometries, and energies of all species involved in the reaction, including reactants, products, intermediates, and transition states.
In the context of the hydrolysis of this compound, DFT can be employed to model the entire reaction pathway. This includes the initial protonation event, the energy profile for the C-O bond cleavage leading to the oxocarbenium ion, and the subsequent nucleophilic attack by water. By calculating the activation energies for various possible pathways, the most energetically favorable mechanism can be identified.
DFT calculations also provide detailed information about the electronic nature of the transition states. For example, analysis of the charge distribution in the transition state for the ring-opening of a protonated dioxolane reveals the development of a significant positive charge on the acetal carbon, consistent with the formation of an oxocarbenium-like species. This level of detail is crucial for understanding the influence of substituents on reaction rates. For instance, the electron-donating ethyl group at the C2 position of the target molecule is expected to stabilize the positively charged transition state, thereby lowering the activation energy for hydrolysis.
Table 1: Representative DFT Calculated Activation Energies for Acetal Hydrolysis
| Acetal | Computational Method | Calculated Parameter | Value (kcal/mol) |
| 2-methyl-1,3-dioxolane | B3LYP/6-31G(d) | Activation Energy (C-O cleavage) | 18.5 |
| 2-phenyl-1,3-dioxolane | M06-2X/6-311+G(d,p) | Activation Energy (Hydrolysis) | 15.2 |
| 1,3-dioxolane (B20135) | B3LYP/6-31+G(d,p) | Ring Opening Energy Barrier | 21.3 |
Note: The values in this table are illustrative and sourced from computational studies on related dioxolane structures. The specific values for this compound would require dedicated calculations.
Kinetic Investigations of Dioxolane Formation and Cleavage
Experimental kinetic studies provide essential data for validating the mechanisms proposed by computational studies and for quantifying the factors that influence reaction rates. The acid-catalyzed hydrolysis of 1,3-dioxolanes has been extensively investigated, and the reaction is typically found to follow a specific acid-catalyzed mechanism, where the rate is proportional to the concentration of the hydronium ion.
The rate of dioxolane cleavage is highly sensitive to the electronic nature of the substituents at the C2 position. Electron-donating groups, such as the ethyl group in this compound, accelerate the hydrolysis by stabilizing the electron-deficient oxocarbenium ion intermediate. Conversely, electron-withdrawing groups would be expected to decelerate the reaction. This is a direct consequence of the electronic demands of the rate-determining transition state.
Solvent effects also play a critical role in the kinetics of dioxolane hydrolysis. The reaction rate is generally observed to increase with increasing solvent polarity, as more polar solvents can better solvate the charged transition state and intermediates, thereby lowering the activation energy. Kinetic isotope effect studies, using deuterated solvents, have also been instrumental in confirming the proton transfer steps in the reaction mechanism.
Table 2: Representative Rate Constants for the Hydrolysis of 2-Substituted-1,3-dioxolanes
| Compound | Catalyst | Solvent | Rate Constant (k, M⁻¹s⁻¹) |
| 2-methyl-1,3-dioxolane | HCl | Water | 4.5 x 10⁻³ |
| 2-phenyl-1,3-dioxolane | HClO₄ | 20% Dioxane-Water | 2.1 x 10⁻¹ |
| 1,3-dioxolane | H₂SO₄ | Water | 1.8 x 10⁻⁴ |
Note: The rate constants are illustrative and highly dependent on specific reaction conditions such as temperature and acid concentration. Data is compiled from studies on analogous compounds.
Spectroscopic and Computational Analysis of Intermediates in Dioxolane Transformations
The direct observation and characterization of the transient intermediates in dioxolane reactions, such as the oxocarbenium ion, are challenging due to their high reactivity and short lifetimes. However, the combination of advanced spectroscopic techniques with computational methods has enabled significant progress in this area.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully employed to observe protonated acetals and, in some cases, the corresponding oxocarbenium ions in superacidic media, where their lifetimes are extended. The chemical shifts observed in these experiments provide direct evidence for the electronic structure of these intermediates.
Computational spectroscopy has emerged as a powerful complementary tool. By calculating the expected NMR chemical shifts and infrared (IR) vibrational frequencies of proposed intermediate structures using DFT, a direct comparison with experimental data can be made. For the oxocarbenium ion derived from this compound, DFT calculations could predict the characteristic downfield shift of the C2 carbon in the ¹³C NMR spectrum and the specific vibrational modes associated with the oxocarbenium ion moiety in the IR spectrum. This synergy between theory and experiment is crucial for the unambiguous identification and characterization of these fleeting but mechanistically vital species.
Future Perspectives in the Academic Research of 2 2 Ethyl 1,3 Dioxolan 2 Yl Acetaldehyde
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For 2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde, research in this area could focus on moving beyond traditional acetalization methods, which often rely on stoichiometric acid catalysts and the removal of water by azeotropic distillation, carrying a significant environmental burden.
Future research should prioritize the development of green synthetic routes. This could involve the use of solid acid catalysts, such as zeolites or functionalized resins, which offer advantages in terms of reusability, reduced corrosion, and simplified product purification. imist.ma Furthermore, the exploration of solvent-free reaction conditions or the use of environmentally benign solvents would represent a significant advancement.
A particularly innovative approach would be the development of one-pot tandem reactions where the formation of the dioxolane is coupled with subsequent transformations of the acetaldehyde (B116499) moiety. For instance, a chemoenzymatic cascade could be envisioned, where an enzymatic step generates a precursor that is then cyclized in the presence of a chemocatalyst to form the target molecule. nih.govrwth-aachen.de Such integrated processes would enhance atom economy and reduce waste generation, aligning with the principles of green chemistry.
| Potential Sustainable Synthetic Approach | Key Advantages | Research Focus |
| Heterogeneous Catalysis | Catalyst reusability, reduced waste, simplified workup imist.ma | Screening of solid acid catalysts (e.g., zeolites, ion-exchange resins), optimization of reaction conditions. |
| Solvent-Free Synthesis | Reduced environmental impact, potential for higher reaction rates. | Investigation of mechanochemical methods or reactions in supercritical fluids. |
| Chemoenzymatic Cascades | High selectivity of enzymes, potential for asymmetric synthesis, process integration. nih.govrwth-aachen.de | Identification of suitable enzymes and compatible chemocatalysts, optimization of reaction parameters for tandem processes. |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for scalability. | Development of continuous flow processes for the synthesis and in-situ utilization of the target compound. |
Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity
The development of novel catalytic systems is paramount for unlocking the full synthetic potential of this compound, both in its synthesis and its subsequent reactions. Future research should venture beyond conventional acid catalysis to explore more sophisticated and selective catalytic platforms.
Lewis acid catalysis, for instance, could offer enhanced control over the acetalization reaction, potentially allowing for milder reaction conditions and tolerance of a wider range of functional groups. organic-chemistry.org The investigation of metal-organic frameworks (MOFs) as catalysts is another promising avenue, given their high surface area and tunable active sites.
Furthermore, the aldehyde functionality of the target molecule opens the door to a vast array of catalytic transformations. Research into asymmetric catalysis would be particularly valuable, enabling the enantioselective transformation of the acetaldehyde group into chiral building blocks. This could involve the use of chiral organocatalysts or transition metal complexes with chiral ligands. For example, catalytic asymmetric aldol (B89426) reactions, Henry reactions, or reductive aminations starting from this compound would provide access to a range of valuable and stereochemically defined molecules.
| Catalytic System | Potential Application | Desired Outcome |
| Advanced Lewis Acids | Synthesis of the target compound. | Higher yields, milder conditions, improved functional group tolerance. organic-chemistry.org |
| Metal-Organic Frameworks (MOFs) | Synthesis and subsequent transformations. | High catalytic activity and selectivity, catalyst recyclability. |
| Chiral Organocatalysts | Asymmetric transformations of the aldehyde group. | Enantioselective synthesis of chiral alcohols, amines, and other valuable synthons. |
| Chiral Transition Metal Complexes | Asymmetric hydrogenation, oxidation, or C-C bond-forming reactions. | Access to a broad range of enantiomerically enriched products. |
Expanding the Scope of Applications in Complex Chemical Synthesis and Methodology Development
Currently, the application of this compound in complex chemical synthesis appears to be largely unexplored. The presence of both a protected 1,3-dicarbonyl equivalent (the dioxolane) and a reactive aldehyde group makes it a potentially versatile building block. Future research should focus on demonstrating its utility in the synthesis of complex target molecules and in the development of new synthetic methodologies.
The dioxolane moiety serves as a robust protecting group for the carbonyl functionality, stable to a variety of reaction conditions under which the aldehyde can be selectively transformed. organic-chemistry.org This orthogonality can be exploited in multi-step syntheses. For instance, the aldehyde could undergo a Wittig reaction to form an alkene, which could then be further functionalized before the deprotection of the dioxolane to reveal the ketone.
Moreover, the molecule could serve as a linchpin in convergent synthesis strategies. The aldehyde handle allows for the introduction of a significant molecular fragment, which can then be followed by deprotection and further elaboration at the newly revealed carbonyl group.
The development of novel synthetic methodologies centered around this compound is another fertile area for research. For example, it could be employed as a substrate in the development of new multicomponent reactions, where the aldehyde and the latent carbonyl functionality participate in a cascade of bond-forming events. Such investigations would not only expand the chemical toolbox of synthetic chemists but also elevate the importance of this compound as a valuable synthetic intermediate.
| Application Area | Synthetic Strategy | Potential Outcome |
| Natural Product Synthesis | Use as a chiral building block after asymmetric transformation. | Efficient and stereoselective synthesis of complex natural products. |
| Medicinal Chemistry | As a scaffold for the synthesis of novel bioactive molecules. | Discovery of new drug candidates with unique structural motifs. |
| Materials Science | Incorporation into polymeric structures after functionalization. | Development of new materials with tailored properties. |
| Methodology Development | Substrate for novel multicomponent or cascade reactions. | Creation of new and efficient bond-forming strategies. |
Q & A
Q. What experimental strategies optimize the synthesis of 2-(2-Ethyl-1,3-dioxolan-2-yl)acetaldehyde?
To optimize synthesis, employ factorial design of experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, catalyst loading, solvent polarity). Statistical methods like response surface methodology (RSM) can minimize trial numbers while maximizing yield and purity . For acetaldehyde derivatives, acetal formation via ethylene glycol is a common pathway , but solvent selection (e.g., aprotic vs. protic) must align with the compound’s stability. Monitor intermediates via TLC or GC-MS to validate step efficiency.
Q. How can spectroscopic techniques characterize this compound’s structural and electronic properties?
Use multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm the dioxolane ring and acetaldehyde moiety. Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian) to resolve ambiguities. FT-IR identifies functional groups (C=O stretch ~1700 cm⁻¹, C-O-C in dioxolane ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula. For electronic properties, UV-Vis spectroscopy paired with TD-DFT calculations reveals π→π* transitions influenced by the ethyl substituent’s electron-donating effects .
Q. What are the critical handling precautions for this compound in laboratory settings?
Follow OSHA guidelines: use impervious gloves (nitrile or neoprene), safety goggles, and fume hoods to avoid dermal/ocular exposure . Store in inert, airtight containers under nitrogen to prevent oxidation. Monitor for decomposition via discoloration or gas evolution. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory data on reaction kinetics or product yields be resolved?
Contradictions often arise from uncontrolled variables (e.g., moisture, trace impurities). Implement reproducibility protocols :
- Standardize reagent purity (e.g., HPLC-grade solvents, anhydrous conditions).
- Use in-situ monitoring (e.g., ReactIR for real-time kinetics).
- Apply Bayesian statistical analysis to quantify uncertainty in kinetic models . Cross-validate results with independent methods (e.g., calorimetry for exothermic reactions).
Q. What computational approaches predict the compound’s reactivity in novel catalytic systems?
Leverage density functional theory (DFT) to model transition states and reaction pathways. Software like COMSOL Multiphysics integrates AI for simulating catalytic cycles, predicting regioselectivity in acetaldehyde derivatives . Parameters to prioritize:
Q. How does the ethyl-substituted dioxolane ring influence stability under varying pH or thermal conditions?
Conduct accelerated stability studies :
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds.
- pH-dependent degradation: Incubate in buffers (pH 1–13) and analyze via HPLC for byproducts. The ethyl group’s steric bulk may enhance dioxolane ring stability against acid-catalyzed hydrolysis compared to methyl analogs .
Q. What methodologies resolve enantiomeric purity challenges in asymmetric synthesis routes?
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or circular dichroism (CD) spectroscopy. For synthetic optimization, screen chiral catalysts (e.g., BINOL-derived phosphoric acids) via high-throughput experimentation (HTE) . Molecular dynamics simulations can predict enantioselectivity trends in transition states .
Q. How can interdisciplinary approaches (e.g., materials science) expand this compound’s research applications?
Investigate its role as a monomer in bio-based polymers (e.g., polyacetals) for degradable materials. Collaborate with materials engineers to test thermal stability and mechanical properties. Pair with computational toxicology (e.g., EPA’s CompTox Dashboard) to assess environmental impact .
Data Analysis and Validation
Q. What statistical frameworks address variability in biological or catalytic assay data?
Apply mixed-effects models to account for batch-to-batch variability. Use ANOVA to isolate significant factors (e.g., catalyst type vs. solvent). For biological assays, normalize data against positive/negative controls and apply false discovery rate (FDR) corrections . Open-source tools like R or Python’s SciPy streamline reproducibility .
Q. How can machine learning enhance predictive modeling of this compound’s synthetic pathways?
Train neural networks on reaction databases (e.g., Reaxys) to predict optimal conditions. Features include reactant electronegativity, solvent polarity, and catalyst loading. Validate models via leave-one-out cross-validation (LOOCV) . For mechanistic insights, integrate SHAP (SHapley Additive exPlanations) values to interpret feature importance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
